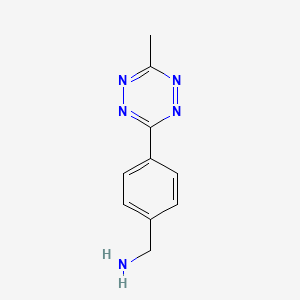

Methyltetrazine-amine hydrochloride

Description

Properties

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGOLWATPZTKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345955-28-3 | |

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Methyltetrazine-Amine Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ligation between methyltetrazine and strained alkenes, a cornerstone of bioorthogonal "click" chemistry, has emerged as an indispensable tool for bioconjugation, enabling precise and efficient molecular labeling in complex biological systems.[1] Its exceptional reaction speed, high specificity, and ability to proceed under mild, aqueous conditions have propelled its use in a vast array of applications, from cellular imaging to targeted drug delivery and the development of antibody-drug conjugates.[2][3] This technical guide provides an in-depth exploration of the core mechanism of the methyltetrazine-mediated click reaction, supported by quantitative kinetic data, detailed experimental protocols, and a visual representation of the reaction pathway.

The Underlying Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The click reaction involving methyltetrazine does not directly involve the amine group. Instead, the amine serves as a crucial functional handle for attaching the methyltetrazine moiety to a molecule of interest (e.g., a protein, antibody, or drug molecule) prior to the click reaction. The core of the click chemistry itself is an inverse-electron-demand Diels-Alder (iEDDA) reaction .[1][4]

This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich alkene, such as a trans-cyclooctene (TCO), which acts as the dienophile.[1][5] The key steps are:

-

[4+2] Cycloaddition: The tetrazine and the strained alkene undergo a rapid concerted [4+2] cycloaddition to form an unstable, polycyclic intermediate. This is the rate-determining step of the reaction.[1]

-

Retro-Diels-Alder Elimination: The intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂).

-

Stable Product Formation: This elimination results in the formation of a stable dihydropyridazine product, which may further tautomerize to a more stable pyridazine form, covalently linking the two molecules.[2][6]

The "methyl" group on the methyltetrazine ring enhances the stability of the compound, particularly in aqueous environments, compared to its unsubstituted (hydrogen-substituted) counterparts, without significantly compromising the reaction kinetics.[6][7][8] This improved stability is a critical feature for multi-step bioconjugation procedures.

Quantitative Data: Reaction Kinetics

The kinetics of the tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k) spanning several orders of magnitude depending on the specific structures of the tetrazine and the dienophile.[4][5] The table below summarizes reported kinetic data for various tetrazine derivatives reacting with TCO.

| Tetrazine Derivative | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions | Source |

| 3,6-dipyridyl-s-tetrazine | Strained TCO derivative | 22,000 | MeOH, 25°C | [9] |

| 3,6-diphenyl-s-tetrazine | Strained TCO derivative | 3,100 | MeOH, 25°C | [9] |

| Dipyridyl tetrazine | TCO | 2,000 (±400) | Not specified | [10] |

| 3,6-diphenyl-s-tetrazine | TCO | 19.1 | MeOH, 25°C | [9] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [10][11] |

| Methyl-substituted tetrazines | TCO | ~1,000 | Not specified | [10] |

| General Range | TCO | 1 - 1 x 10⁶ | Not specified | [5][10] |

Note: The specific structure of the tetrazine and dienophile, including their substituents, significantly impacts the reaction rate. The values presented are for comparison and highlight the rapid nature of this ligation.

Experimental Protocols

Successful use of methyltetrazine-amine in bioconjugation involves two main stages: (1) functionalization of a molecule of interest with the methyltetrazine moiety, and (2) the bioorthogonal ligation with a TCO-modified partner.

Protocol 1: Functionalization of a Protein with Methyltetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Methyltetrazine-PEG-NHS ester.

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Spin desalting columns for purification.

Methodology:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[10] If the stock buffer contains primary amines (e.g., Tris or glycine), exchange it for PBS using a spin desalting column.[1][10]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.[1][12] The optimal ratio should be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][12]

-

Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted Methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[1][10]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the click reaction between the newly formed methyltetrazine-functionalized protein and a second protein that has been modified with a TCO group.

Materials:

-

Purified methyltetrazine-functionalized protein ("Protein A-MTz").

-

TCO-functionalized protein ("Protein B-TCO").

-

Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

-

Reactant Combination: Combine "Protein A-MTz" and "Protein B-TCO" in reaction buffer, typically at a 1:1 molar ratio.[10] For optimal results, a slight excess (e.g., 1.1 to 1.5 molar equivalents) of one component can be used.

-

Incubation: Incubate the mixture at room temperature for 30-120 minutes with gentle rotation.[10] The reaction can also be performed at 4°C, though this may require a longer incubation period.

-

Monitoring (Optional): The reaction progress can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510-540 nm.[1]

-

Purification: If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[10]

-

Storage: Store the final protein-protein conjugate at 4°C.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Structurally Optimized Tetrazines for Rapid Biological Labeling - Enamine [enamine.net]

- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 6. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyltetrazine-Amine Hydrochloride: Properties, Stability, and Experimental Protocols

This technical guide provides a comprehensive overview of methyltetrazine-amine hydrochloride, a key reagent in bioorthogonal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, stability, and provides a representative experimental protocol for its synthesis.

Core Properties of Methyltetrazine-Amine Hydrochloride

Methyltetrazine-amine hydrochloride is a versatile chemical tool, primarily utilized for its ability to participate in rapid and specific bioorthogonal reactions.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonym(s) | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl | [2] |

| CAS Number | 1596117-29-1 | [2] |

| Molecular Formula | C₁₀H₁₂ClN₅ | |

| Molecular Weight | 237.69 g/mol | |

| Appearance | Pale purple to purple solid/crystals | [2][3] |

| Purity | ≥95% (HPLC) | [1][4] |

| Storage Temperature | -20°C | [2][4] |

Stability and Handling

A significant advantage of methyltetrazine-amine hydrochloride is its enhanced stability compared to its unsubstituted tetrazine-amine counterpart.[2][5] This improved stability allows for its use in a broader array of chemical transformations and facilitates long-term storage, particularly in aqueous buffers.[2][5] The hydrochloride salt form further contributes to its stability and ease of handling.[5]

For safe handling, it is recommended to use this compound in a well-ventilated area, preferably a chemical fume hood.[6] Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[6] In case of accidental release, the material should be mixed with an inert absorbent material and collected in a sealed container for disposal.[6]

Recommended storage conditions are at -20°C in a tightly sealed container.[2][4] Some suppliers recommend storage at 4°C, protected from light.[3] When stored as a solution, it is advised to aliquot and store at -80°C for up to six months or -20°C for one month, protected from light, to avoid repeated freeze-thaw cycles.[3][7]

The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

Methyltetrazine-amine hydrochloride is a key component in the inverse electron demand Diels-Alder (iEDDA) click chemistry reaction. This bioorthogonal reaction involves the rapid and selective ligation of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).[4][8] The reaction is highly efficient under mild, biocompatible conditions and does not require a catalyst.[8] This chemoselectivity allows for the conjugation of biomolecules in complex biological systems.[8]

Experimental Protocol: Synthesis of Methyltetrazine-Amine Hydrochloride

The following is a representative protocol for the synthesis of methyltetrazine-amine hydrochloride, adapted from the synthesis of similar tetrazine compounds.

Materials:

-

(4-cyanophenyl)methanaminium chloride

-

Acetonitrile

-

Hydrazine hydrate

-

Sulfur

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system

-

C18 solid-phase extraction (SPE) cartridge

Procedure:

-

Synthesis of the Dihydrotetrazine Intermediate:

-

In a round-bottom flask, dissolve (4-cyanophenyl)methanaminium chloride in acetonitrile.

-

Add hydrazine hydrate and elemental sulfur.

-

Reflux the mixture for the appropriate time to form the dihydrotetrazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Oxidation to the Tetrazine:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium nitrite in water dropwise to the reaction mixture. This will oxidize the dihydrotetrazine to the desired methyltetrazine. The reaction is typically exothermic and may require cooling in an ice bath.

-

-

Purification:

-

The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC). A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

The fractions containing the desired product are collected and lyophilized to yield the methyltetrazine-amine as a TFA salt.

-

-

Salt Exchange to Hydrochloride:

-

To obtain the hydrochloride salt, the purified TFA salt is dissolved in a minimal amount of 0.1% HCl.

-

The solution is then passed through a C18 solid-phase extraction (SPE) cartridge.

-

The cartridge is washed with water to remove excess acid.

-

The final product is eluted with a suitable solvent, such as methanol.

-

The solvent is removed under reduced pressure to yield methyltetrazine-amine hydrochloride as a solid.

-

Characterization: The final product should be characterized by:

-

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[9]

-

High-resolution mass spectrometry (HRMS) to confirm the molecular weight.[9]

Applications in Research and Development

The unique properties of methyltetrazine-amine hydrochloride make it a valuable tool in various scientific fields:

-

Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted drug delivery.[1]

-

Diagnostic Imaging: It is used in the development of contrast agents for imaging techniques like MRI and PET scans.[1]

-

Pharmaceutical Development: Its structure is utilized in the synthesis of novel therapeutic agents.[1]

-

Materials Science: It is incorporated into advanced polymers and coatings to enhance their thermal stability and mechanical strength.[1]

The following workflow illustrates a general application in bioconjugation:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyltetrazine-amine hydrochloride CAS#: 1596117-29-1 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-Amine Hydrochloride for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of appropriate chemical tools is paramount for success. Among the plethora of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful strategy due to its rapid kinetics and high specificity. This guide provides a comprehensive overview of methyltetrazine-amine hydrochloride, a key reagent in this field, with a focus on its practical application for beginners.

Core Concepts: Understanding Methyltetrazine in Bioorthogonal Chemistry

Methyltetrazine-amine hydrochloride is a stable and versatile reagent used in "click chemistry," a class of reactions known for their high efficiency and selectivity.[1][2] It participates in the IEDDA cycloaddition reaction, a bioorthogonal ligation that occurs rapidly under mild, physiological conditions without the need for a catalyst.[3][4] The primary reaction partner for tetrazines is a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[2]

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO. This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[3] This irreversible step drives the reaction to completion, ensuring high yields.[4]

The "methyl" substitution on the tetrazine ring offers a crucial balance between reactivity and stability.[4] While some other tetrazine derivatives may exhibit faster reaction kinetics, methyltetrazines have significantly better stability in aqueous solutions, a critical feature for multi-step bioconjugation protocols and in vivo applications.[4][5] The amine group on methyltetrazine-amine hydrochloride provides a versatile handle for conjugation to a wide range of biomolecules.

Quantitative Data: A Comparative Look at Tetrazine Performance

The choice of a tetrazine derivative often involves a trade-off between reaction speed and stability. The following tables summarize key quantitative data to aid in the selection process.

| Table 1: Chemical and Physical Properties of Methyltetrazine-Amine Hydrochloride | |

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN₅ |

| Molecular Weight | 237.69 g/mol |

| CAS Number | 1596117-29-1 |

| Purity | Typically >99%[6] |

| Form | Powder or crystals[5] |

| Storage Temperature | -20°C[5] |

| Table 2: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO | | | :--- | :--- | :--- | | Tetrazine Derivative | Second-Order Rate Constant (k₂) in M⁻¹s⁻¹ | Reaction Conditions | | Methyl-substituted tetrazine | ~1000 | Aqueous media[3] | | 3-methyl-6-phenyl-tetrazine | 3.14 | ACN, 20°C[3] | | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS, pH 7.4, 37°C[3] | | Phenyl-tetrazine | ~100 | 1,4-dioxane, 25°C[7] | | 2-pyridyl-tetrazine | ~620 | 1,4-dioxane, 25°C[7] | | Dipyridyl-s-tetrazine | ~2000 | - | | Highly reactive 2-pyridyl-tetrazines | up to 69,400 | DPBS, 37°C[7] |

Note: Reaction rates are highly dependent on the specific TCO derivative, solvent, and temperature.

| Table 3: Stability of Tetrazine Derivatives | | | :--- | :--- | :--- | | Tetrazine Derivative | Relative Stability | Notes | | Methyl-substituted tetrazines | High | Good stability in aqueous media, making them robust for various applications. [3][4] | | Hydrogen-substituted tetrazines | Low | More reactive but less stable than methyl-substituted tetrazines.[3] | | Pyridyl-substituted tetrazines | Moderate to Low | Generally less stable in aqueous solutions compared to methyl-substituted tetrazines.[7] | | Dipyridyl-s-tetrazines | Low | Degrade relatively quickly in aqueous environments.[7] |

Experimental Protocols

The use of methyltetrazine-amine hydrochloride in bioconjugation typically involves two main stages:

-

Conjugation of Methyltetrazine-Amine to a Biomolecule: The primary amine of the reagent is used to attach it to a biomolecule of interest.

-

Bioorthogonal Ligation with a TCO-Modified Molecule: The now tetrazine-modified biomolecule is reacted with a molecule containing a TCO group.

Protocol 1: Conjugation of Methyltetrazine-Amine to a Protein via Amide Coupling

This protocol describes the conjugation of methyltetrazine-amine to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

-

Methyltetrazine-amine hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in reaction buffer or anhydrous DMSO.

-

Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with Methyltetrazine-Amine:

-

Dissolve methyltetrazine-amine hydrochloride in the reaction buffer.

-

Add a 20 to 50-fold molar excess of methyltetrazine-amine to the activated protein solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein with a TCO-Fluorophore

This protocol outlines the "click" reaction between the tetrazine-modified protein from Protocol 1 and a TCO-conjugated fluorescent dye.

Materials:

-

Tetrazine-modified protein in PBS, pH 7.4

-

TCO-conjugated fluorophore (e.g., TCO-Cy5) dissolved in DMSO

-

PBS, pH 7.4

Methodology:

-

Reactant Preparation:

-

Ensure the tetrazine-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the TCO-fluorophore in DMSO.

-

-

Click Reaction:

-

Add a 1.5 to 5-fold molar excess of the TCO-fluorophore to the tetrazine-modified protein solution. A slight molar excess of the TCO reagent is recommended to ensure complete labeling.[8]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is often complete within minutes.

-

-

Purification (Optional): If necessary, remove any unreacted TCO-fluorophore using a desalting column or dialysis. For many imaging applications with fluorogenic probes, this step may not be required.

-

Characterization: The final fluorescently labeled protein conjugate can be characterized by methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520-540 nm) and SDS-PAGE.

Visualizing the Concepts

To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: The IEDDA reaction mechanism between methyltetrazine and TCO.

Caption: A typical experimental workflow for bioconjugation.

Caption: Tracking a cell surface receptor with a methyltetrazine conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Methyltetrazine-amine Hydrochloride for Bioorthogonal Chemistry

Introduction

Methyltetrazine-amine hydrochloride is a pivotal reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Specifically, it is a key building block for synthesizing probes and linkers used in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal "click chemistry" ligations currently available.[1][2][3] The stability of the methyl-substituted tetrazine is significantly improved compared to its hydrogen-substituted counterpart, allowing for a broader range of applications and easier handling.[4][5] This technical guide provides essential data, detailed experimental protocols, and workflow visualizations for researchers utilizing Methyltetrazine-amine hydrochloride in drug development, molecular imaging, and proteomics.

Core Properties and Specifications

Methyltetrazine-amine hydrochloride is typically supplied as a pink or red to purple crystalline solid.[3][6] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1596117-29-1 | [4][6][7] |

| Synonym | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl | [4] |

| Molecular Formula | C₁₀H₁₂ClN₅ | [4][7] |

| Molecular Weight | 237.69 g/mol | [4][6] |

| Purity | Typically ≥95% (HPLC) | [4][6] |

| Appearance | Pink to Dark Red/Purple Powder or Crystals | [6] |

| Storage Conditions | Store at -20°C, desiccated | [4] |

Core Application: The Tetrazine-TCO iEDDA Ligation

The primary application of Methyltetrazine-amine hydrochloride is as a precursor for molecules that participate in the iEDDA reaction with a trans-cyclooctene (TCO) derivative.[3][8] This reaction is characterized by its exceptionally rapid kinetics (up to 30,000 M⁻¹s⁻¹) and high specificity, forming a stable dihydropyridazine conjugate and releasing nitrogen gas as the sole byproduct.[9][10] The amine group on Methyltetrazine-amine hydrochloride provides a convenient handle for conjugation to biomolecules, often via amide bond formation with an activated carboxylic acid (e.g., an NHS ester).

Reaction Mechanism

The ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile).[2] This is followed by a retro-Diels-Alder reaction that rapidly eliminates N₂, driving the reaction to completion and forming the stable conjugate.[10]

Experimental Protocols

This section outlines a general, two-stage protocol for the labeling of a biomolecule with a TCO derivative and its subsequent ligation with a molecule functionalized with Methyltetrazine-amine.

Protocol 1: Activation of Biomolecule with TCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

TCO-NHS ester (e.g., TCO-PEG4-NHS).

-

Anhydrous DMSO or DMF.[11]

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS buffer.[11] If the storage buffer contains primary amines like Tris or glycine, exchange it for PBS using a spin desalting column.[11]

-

TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[9][11]

-

Labeling Reaction: Immediately add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][11]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9][11] The resulting TCO-activated protein is ready for ligation.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-activated protein and a Methyltetrazine-functionalized molecule.

Materials:

-

TCO-activated protein (from Protocol 1).

-

Methyltetrazine-amine hydrochloride-derived molecule (e.g., Methyltetrazine-PEG-NHS ester reacted with a small molecule).

-

PBS buffer, pH 7.4.

Procedure:

-

Reagent Preparation: Prepare the Methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

-

Ligation Reaction: Combine the TCO-activated protein and the Methyltetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio in PBS buffer.[11] A slight excess of the tetrazine component can be used to ensure complete consumption of the labeled protein.[11]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[11] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak between 510 and 550 nm.[9][11]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted tetrazine compound using size-exclusion chromatography or another appropriate method.[11]

-

Storage: Store the final bioconjugate at 4°C.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent preparation to the final ligation step.

References

- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride 95% | CAS: 1596117-29-1 | AChemBlock [achemblock.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 1596117-29-1 | MFCD28166182 | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride [aaronchem.com]

- 8. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Solubility Profile of Methyltetrazine-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyltetrazine-amine hydrochloride in various solvents, a critical parameter for its application in bioconjugation, drug delivery, and imaging.[1] The stability of Methyltetrazine-amine is noted to be significantly improved compared to the hydrogen-substituted tetrazine-amine, particularly in aqueous buffers, and it is often supplied as a hydrochloride salt to enhance stability and ease of handling.[2][3]

Quantitative Solubility Data

The solubility of Methyltetrazine-amine hydrochloride and its derivatives has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that factors such as the hygroscopic nature of solvents like DMSO can significantly impact solubility, and the use of newly opened solvents is recommended.[4][5]

| Compound | Solvent(s) | Solubility | Conditions | Source(s) |

| Methyltetrazine-amine hydrochloride | DMSO | 20.83 mg/mL (103.51 mM) | Ultrasonic, warming, pH adjusted to 2 with HCl, and heating to 60°C | [4] |

| DMSO | 100 mg/mL (420.72 mM) | Ultrasonic needed | [5] | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.52 mM) | Clear solution | [5] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.52 mM) | Clear solution | [5] | |

| Methyltetrazine-PEG4-amine HCl | THF, DCM, DMF, DMSO | Soluble | Not specified | [6] |

| Methyltetrazine-PEG4-amine HCl salt | DMSO | Soluble | Not specified | [7] |

| Methyltetrazine-PEG7-amine HCl salt | Water, DMSO, DCM, DMF | Soluble | Not specified | [8] |

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of Methyltetrazine-amine hydrochloride are not extensively published, a general methodology can be inferred from standard laboratory practices for amine hydrochlorides. The following is a generalized protocol.

Objective: To determine the solubility of Methyltetrazine-amine hydrochloride in a specific solvent.

Materials:

-

Methyltetrazine-amine hydrochloride

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Vials or test tubes

-

Vortex mixer

-

Sonicator

-

Water bath or heating block

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Accurately weigh a specific amount of Methyltetrazine-amine hydrochloride (e.g., 1 mg, 5 mg, 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of the chosen solvent to the vial.

-

Dissolution Attempts:

-

Vortexing: Vigorously mix the solution using a vortex mixer for a set period (e.g., 2-5 minutes).

-

Sonication: If the compound does not fully dissolve, place the vial in a sonicator bath for a defined time (e.g., 10-15 minutes).

-

Heating: If solubility is still limited, gently warm the solution in a water bath or on a heating block. The temperature should be controlled and monitored to avoid degradation of the compound. For Methyltetrazine-amine hydrochloride in DMSO, heating to 60°C has been reported.[4]

-

-

Observation: After each step, visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the compound remains insoluble, incrementally add more solvent and repeat the dissolution steps until the solid is fully dissolved.

-

Quantification: The solubility is calculated based on the total amount of solvent required to dissolve the initial mass of the compound and is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like Methyltetrazine-amine hydrochloride.

Caption: A flowchart of the experimental workflow for determining solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyltetrazine-amine hydrochloride CAS#: 1596117-29-1 [amp.chemicalbook.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. medkoo.com [medkoo.com]

- 8. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Tetrazine-TCO Ligation for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a premier bioorthogonal ligation tool.[1] Its exceptionally rapid kinetics, high specificity, and biocompatibility have established it as a cornerstone of chemical biology, enabling precise molecular imaging and therapeutic strategies in complex biological systems.[2][3] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols for applying tetrazine-TCO ligation in cellular imaging.

Core Principles of Tetrazine-TCO Ligation

The tetrazine-TCO ligation is a powerful click chemistry reaction that proceeds without the need for a catalyst, making it ideal for use in living systems.[4] The reaction is initiated by an inverse electron-demand Diels–Alder [4 + 2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich TCO (the dienophile).[5] This initial cycloaddition is the rate-determining step. It is followed by a rapid retro-Diels–Alder reaction that irreversibly eliminates nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[5][6]

Several key features make this reaction exceptionally well-suited for biological applications:

-

Extraordinary Kinetics: With second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known, enabling efficient labeling at very low, nanomolar concentrations typically found in biological settings.[3][5]

-

High Specificity and Bioorthogonality: Tetrazines and TCOs are abiotic and do not react with endogenous functional groups found in cells, ensuring that the labeling is highly specific to the intended targets.[4][6]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[4]

-

Fluorogenic Potential: Many tetrazine-fluorophore conjugates are designed to be "fluorogenic," meaning the tetrazine quenches the fluorophore's emission. Upon reaction with a TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence ("turn-on"). This property is highly advantageous for no-wash live-cell imaging, as it minimizes background from unbound probes.[1][7]

The reaction kinetics are finely tunable based on the electronic and steric properties of the reactants.[5]

-

Tetrazine Electronics: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction. Conversely, electron-donating groups (EDGs) slow it down.[5]

-

TCO Electronics and Strain: EDGs on the TCO moiety raise its HOMO (Highest Occupied Molecular Orbital) energy, increasing the reaction rate. Ring strain is also a critical factor; the high strain of the trans-double bond in TCOs makes them significantly more reactive than their cis-isomers.[5]

-

Steric Hindrance: Smaller substituents on the tetrazine generally lead to faster kinetics. For instance, hydrogen-substituted tetrazines are typically much more reactive than those with bulkier methyl or phenyl groups.[5]

Quantitative Data: Reaction Kinetics

The selection of a specific tetrazine and TCO pair is critical and depends on the application's requirements for reaction speed versus stability. The following table summarizes second-order rate constants for common pairings.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | One of the early, very rapid examples.[8] |

| Methyl-substituted tetrazine | TCO | Slower kinetics | Often used when higher stability is required.[9] |

| Hydrogen-substituted tetrazine | TCO | Significantly faster than methyl-Tz | Offers a good balance of reactivity and stability.[9] |

| Various (unspecified) | TCO | Up to 1 x 10⁶ | General range cited for fast kinetics.[6] |

| Optimized pairings | Strained TCOs (sTCO) | Up to 10⁷ | Represents the upper end of achievable rates for in vivo use.[3][5] |

Note: Reaction rates are dependent on specific structures, solvent, and temperature. The values presented are for comparative purposes.

Key Experimental Protocols

Protocol for Measuring Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol allows for the precise determination of second-order rate constants.[1][10]

1. Reagent Preparation: a. Prepare a 1 mM stock solution of the tetrazine derivative in DMSO. b. Prepare a 20 mM stock solution of the TCO derivative in DMSO. c. On the day of the experiment, create working solutions by diluting the stocks in the desired reaction buffer (e.g., PBS, pH 7.4). For pseudo-first-order conditions, the final TCO concentration should be at least 10-fold higher than the tetrazine concentration (e.g., 100 µM TCO and 5-10 µM tetrazine).

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C). b. Load the tetrazine and TCO working solutions into separate syringes of the instrument. c. Initiate rapid mixing of the two solutions. Immediately begin monitoring the decay of the tetrazine's characteristic absorbance over time. This is typically in the 510-540 nm range.[1][6] d. Record the absorbance decay trace until the reaction is complete.

3. Data Analysis: a. Fit the resulting absorbance decay curve to a single exponential decay function to determine the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative, which is in excess.

Protocol for Antibody-TCO Conjugation and Live-Cell Pretargeting

This two-step protocol first labels a target-specific antibody with TCO and then uses a tetrazine-fluorophore to image cells.[11][12]

Step A: Antibody Conjugation with TCO-NHS Ester

-

Buffer Exchange: Prepare the antibody in an amine-free buffer, such as PBS (pH 7.4). The concentration should typically be 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided as they will react with the NHS ester.[13]

-

Reagent Preparation: Immediately before use, dissolve a TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Purification: Remove unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS). The TCO-labeled antibody is now ready for use.

Step B: Pretargeted Live-Cell Imaging

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom µ-slides) and grow to the desired confluency.

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody (prepared in Step A) in a complete cell culture medium. A typical concentration is 10-100 nM. Incubate for 30-60 minutes at 37°C to allow for antibody binding to the cellular target.

-

Washing (Optional but Recommended): Gently wash the cells 2-3 times with fresh, pre-warmed culture medium to remove unbound antibodies.

-

Labeling: Prepare a solution of a fluorogenic tetrazine-dye in a live-cell imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.

-

Image Acquisition: Immediately begin imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For fluorogenic probes, the signal will develop rapidly as the ligation occurs, often enabling real-time, no-wash imaging.[11][14]

Protocol for Staining TCO-Labeled Cells for Flow Cytometry

This protocol is for the analysis of cell populations that have been metabolically or surface-labeled with a TCO moiety.[11]

-

Cell Preparation: Harvest TCO-labeled cells and prepare a single-cell suspension in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA).

-

Staining Solution Preparation: Prepare a stock solution of the tetrazine-fluorophore (e.g., 1 mM in DMSO). Dilute this stock in FACS buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

-

Staining: Add the tetrazine-fluorophore staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine probe.

-

Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and emission filter combination. Include necessary controls, such as unlabeled cells stained with the tetrazine-fluorophore to check for non-specific binding, and TCO-labeled but unstained cells to determine background fluorescence.[11]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with a methyltetrazine moiety. This method utilizes the reaction between an N-hydroxysuccinimide (NHS) ester of methyltetrazine and primary amines (e.g., lysine residues) on the antibody. The resulting methyltetrazine-labeled antibody is a powerful tool for bioorthogonal chemistry, enabling highly specific and efficient conjugation to molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" approach is notable for its rapid kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications including in vivo imaging, antibody-drug conjugate (ADC) development, and immunoassay construction.[3][4][5][6]

The protocol described herein is designed to be a comprehensive guide, covering all necessary steps from antibody preparation to the characterization of the final conjugate.

Principle of the Method

The labeling process is a two-step procedure. First, the antibody is modified with a methyltetrazine-NHS ester. The NHS ester reacts with primary amines on the antibody, such as the side chain of lysine residues, to form a stable amide bond.[7][8][9][10] This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7-9).[7][9]

The second step involves the bioorthogonal reaction between the methyltetrazine-labeled antibody and a TCO-containing molecule.[1][3] This IEDDA reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst, resulting in a stable covalent linkage.[1][3] The use of a methyltetrazine group can enhance the stability of the linkage compared to some other tetrazine derivatives.

Materials and Reagents

| Reagent/Material | Supplier Example | Purpose |

| Antibody to be labeled | User-provided | Should be purified and in an amine-free buffer (e.g., PBS). |

| Methyltetrazine-PEG4-NHS Ester | BroadPharm, Vector Labs | Amine-reactive labeling reagent. The PEG4 spacer enhances solubility and reduces steric hindrance.[7][9][11] |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the Methyltetrazine-PEG4-NHS Ester. |

| Reaction Buffer (e.g., 1X PBS, pH 7.2-7.5) | Standard lab supply | Buffer for the antibody during the labeling reaction. |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Standard lab supply | To stop the labeling reaction by quenching unreacted NHS esters. |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | For purification of the antibody-tetrazine conjugate from excess, unreacted tetrazine.[12] |

| UV-Vis Spectrophotometer | N/A | For determining antibody concentration and the degree of labeling (DOL).[12] |

Experimental Protocol

Antibody Preparation

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester and must be removed.[13]

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

Preparation of Methyltetrazine-NHS Ester Stock Solution

-

Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[13]

Antibody Labeling Reaction

-

Molar Ratio Calculation: Determine the desired molar excess of the Methyltetrazine-PEG4-NHS Ester to the antibody. A starting point of a 10- to 20-fold molar excess is recommended. The optimal ratio may need to be determined empirically for each antibody.

-

Reaction Setup:

-

Add the calculated volume of the Methyltetrazine-PEG4-NHS Ester stock solution to the antibody solution.

-

Mix gently by pipetting up and down.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

Quenching the Reaction

-

To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.[12][13]

Purification of the Labeled Antibody

-

Separate the methyltetrazine-labeled antibody from unreacted labeling reagent and quenching buffer using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[12]

-

Collect the purified antibody conjugate.

Characterization of the Labeled Antibody

-

Protein Concentration: Determine the concentration of the purified antibody conjugate by measuring its absorbance at 280 nm (A280) using a spectrophotometer.

-

Degree of Labeling (DOL) Calculation: The DOL, which is the average number of methyltetrazine molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm and at the maximum absorbance of the methyltetrazine moiety (typically around 520 nm).[1][12]

-

The DOL can be calculated using the following formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A_280 - (A_max_tetrazine * CF)) * ε_tetrazine_max] Where:

-

A_max_tetrazine = Absorbance of the conjugate at the λmax of the tetrazine.

-

A_280 = Absorbance of the conjugate at 280 nm.

-

ε_antibody_280 = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_tetrazine_max = Molar extinction coefficient of the methyltetrazine at its λmax.

-

CF (Correction Factor) = A_280_tetrazine / A_max_tetrazine. This corrects for the absorbance of the tetrazine at 280 nm.

-

-

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the labeling of antibodies with methyltetrazine. Actual results may vary depending on the specific antibody and reaction conditions.

| Parameter | Typical Value/Range | Notes |

| Molar Excess of Methyltetrazine-NHS Ester | 5 to 20 equivalents | Higher molar excess generally leads to a higher degree of labeling, but may also increase the risk of antibody aggregation or loss of activity.[14] |

| Degree of Labeling (DOL) | 1 to 5 | A DOL in this range is often sufficient for most applications and helps to preserve the antigen-binding affinity of the antibody.[15] |

| Antibody Recovery | > 85% | Purification using desalting columns typically results in high recovery of the labeled antibody. |

| Reaction Time | 30 to 60 minutes | The reaction of NHS esters with primary amines is generally rapid at room temperature.[1] |

| Reaction pH | 7.2 to 8.5 | A slightly basic pH is optimal for the reaction between the NHS ester and primary amines.[7][9] |

Visualizations

Experimental Workflow

Caption: Workflow for labeling antibodies with Methyltetrazine-NHS Ester.

Signaling Pathway: Bioorthogonal Ligation

Caption: Bioorthogonal reaction between a methyltetrazine-labeled antibody and a TCO-modified molecule.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Degree of Labeling (DOL) | Inactive Methyltetrazine-NHS Ester | Use fresh, anhydrous DMF or DMSO. Ensure the NHS ester has been stored properly and protected from moisture. |

| Presence of amine-containing buffers | Perform a thorough buffer exchange of the antibody into an amine-free buffer prior to labeling. | |

| Insufficient molar excess of labeling reagent | Increase the molar ratio of Methyltetrazine-NHS Ester to antibody. | |

| Antibody Aggregation | High Degree of Labeling | Reduce the molar excess of the labeling reagent to achieve a lower DOL. |

| Unfavorable buffer conditions | Optimize the buffer composition and pH. | |

| Loss of Antibody Activity | Modification of critical lysine residues in the antigen-binding site | Reduce the DOL by lowering the molar excess of the labeling reagent. Consider site-specific labeling techniques if random lysine labeling is problematic. |

Conclusion

The protocol outlined in these application notes provides a robust and reproducible method for labeling antibodies with methyltetrazine. This technique opens up a vast array of possibilities for researchers in drug development and diagnostics, enabling the creation of precisely engineered antibody conjugates for targeted therapies, advanced imaging modalities, and sensitive detection assays. The high efficiency and specificity of the bioorthogonal tetrazine-TCO ligation make this a superior choice for many bioconjugation applications.[1][3]

References

- 1. broadpharm.com [broadpharm.com]

- 2. escholarship.org [escholarship.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]

- 11. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

Revolutionizing In Vivo Imaging: Application of Methyltetrazine-Amine Hydrochloride in Bioorthogonal Chemistry

For researchers, scientists, and drug development professionals, Methyltetrazine-amine hydrochloride and its derivatives are emerging as powerful tools for in vivo imaging. Leveraging the principles of bioorthogonal chemistry, these compounds enable highly specific and rapid labeling of targets within living organisms, leading to enhanced imaging contrast and reduced background signal. This application note provides an overview of the technology, detailed experimental protocols for pretargeted in vivo imaging, and a summary of key quantitative data to guide researchers in applying this innovative methodology.

The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction between a tetrazine moiety, such as that in Methyltetrazine-amine hydrochloride, and a strained dienophile, most commonly trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds with high selectivity within the complex biological milieu, without interfering with native biochemical processes.[1][2] This "click chemistry" approach forms the basis of a powerful pretargeting strategy for in vivo imaging.

The Pretargeting Strategy: A Two-Step Approach to Precision Imaging

The pretargeting approach decouples the targeting and imaging steps to significantly improve the signal-to-background ratio.[3] First, a targeting molecule, such as an antibody specific to a tumor antigen, is conjugated with a TCO derivative and administered to the subject. This antibody-TCO conjugate is allowed to circulate, accumulate at the target site, and clear from non-target tissues. In the second step, a small, rapidly clearing methyltetrazine probe conjugated to an imaging agent (e.g., a fluorophore or a radionuclide) is administered. This probe then rapidly and specifically reacts with the TCO-modified targeting molecule at the target site, enabling high-contrast imaging.[3]

Key Advantages of the Methyltetrazine-TCO System:

-

Exceptional Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions, enabling efficient labeling at low concentrations.[1]

-

High Specificity: The reaction is highly selective, minimizing off-target labeling and background noise.[2]

-

Biocompatibility: The reactants are well-tolerated in living systems.[1]

-

Versatility: The methyltetrazine moiety can be conjugated to a wide range of imaging agents, including fluorophores for optical imaging and chelators for radiolabeling for PET and SPECT imaging.[1]

-

Improved Signal-to-Noise: The pretargeting approach allows for the clearance of unbound targeting molecules before the administration of the imaging probe, leading to significantly higher target-to-background ratios.[3]

Quantitative Data from In Vivo Imaging Studies

The following tables summarize key quantitative data from various pretargeted in vivo imaging studies utilizing the tetrazine-TCO ligation. These data highlight the efficacy of this approach in achieving high tumor uptake and excellent tumor-to-background ratios.

| Targeting Antibody | Tetrazine Probe | Imaging Modality | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |

| CC49-TCO | 111In-tetrazine | SPECT | LS174T Xenograft | 4.2 | 13:1 | - | |

| 5B1-TCO | 18F-AlF-NOTA-tetrazine | PET | BxPC3 Xenograft | 6.4 | - | - | |

| Cetuximab-TCO | 68Ga-tetrazine | PET | A431 Xenograft | 3.48 | - | 2.64 (Tumor/Liver) | |

| huA33-TCO | 68Ga-tetrazine | PET | LS174T Xenograft | 3.9 | 3.9 ± 1.8 | - | |

| CC49-TCO | BODIPY-tetrazine | Fluorescence | LS174T Xenograft | - | 4:1 | - | [4] |

%ID/g: Percentage of injected dose per gram of tissue.

Experimental Protocols

This section provides detailed protocols for a typical pretargeted in vivo imaging experiment using a TCO-modified antibody and a methyltetrazine-conjugated imaging probe.

Protocol 1: Preparation of TCO-Conjugated Antibody

This protocol describes the conjugation of a TCO-NHS ester to a targeting antibody.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (1 M, pH 8.5)

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

PBS (pH 7.4)

Procedure:

-

Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (the number of TCO molecules per antibody) using MALDI-TOF mass spectrometry.

Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general guideline for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.[3]

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Antibody-TCO conjugate (from Protocol 1)

-

Methyltetrazine-amine conjugated to a near-infrared (NIR) fluorophore

-

Sterile phosphate-buffered saline (PBS)

-

In vivo fluorescence imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Antibody-TCO Administration: Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL. Administer 100 µg of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection.[3]

-

Incubation and Clearance: Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This time should be optimized based on the pharmacokinetics of the specific antibody.[3]

-

Fluorescent Tetrazine Probe Preparation and Administration: Prepare a stock solution of the fluorescent methyltetrazine probe in DMSO. Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be below 5%. Administer the fluorescent tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically.[3]

-

In Vivo Imaging: Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen NIR fluorophore.[3]

-

Control Group: Acquire images of a control group of mice that did not receive the Antibody-TCO conjugate to assess non-specific probe accumulation.[3]

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.[3]

Protocol 3: Pretargeted In Vivo PET/SPECT Imaging in a Mouse Tumor Model

This protocol provides a general guideline for pretargeted radionuclide imaging.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Antibody-TCO conjugate (from Protocol 1)

-

Radiolabeled Methyltetrazine-amine derivative (e.g., with 18F, 64Cu, 68Ga, 89Zr, or 111In)

-

Sterile phosphate-buffered saline (PBS)

-

PET or SPECT imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Antibody-TCO Administration: Administer the Antibody-TCO conjugate (typically 50-100 µg per mouse) via intravenous injection.

-

Incubation and Clearance: Allow 24 to 72 hours for the antibody to accumulate at the target and clear from circulation. The optimal time interval depends on the antibody's pharmacokinetics.

-

Radiolabeled Tetrazine Administration: Inject the radiolabeled methyltetrazine probe intravenously. The amount of radioactivity will depend on the specific radionuclide and imaging system (typically 1-10 MBq).

-

In Vivo Imaging: Perform PET or SPECT imaging at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 12, 24 hours) to monitor its biodistribution and target accumulation.

-

Biodistribution Studies (Optional): Following the final imaging session, euthanize the animals and collect major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the bioorthogonal reaction and the pretargeted imaging workflow.

References

Application of Methyltetrazine-Amine in Creating Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of Antibody-Drug Conjugates (ADCs) is a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical component of ADC design is the linker technology used to attach the drug to the antibody. The bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for this purpose. This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) offers exceptionally fast kinetics, high specificity, and the ability to proceed in aqueous environments without the need for a catalyst, making it ideal for bioconjugation.[1][2][3]

Methyltetrazine-amine is a versatile reagent that can be incorporated into linkers for conjugation to antibodies. This document provides detailed application notes and protocols for the use of methyltetrazine-amine in the creation of ADCs, including quantitative data summaries, experimental procedures, and visualizations of key workflows and biological pathways.

Data Presentation

Table 1: Quantitative Data for Methyltetrazine-TCO Based ADCs

| Parameter | Value | ADC Construct / System | Reference |

| Drug-to-Antibody Ratio (DAR) | 4 | Anti-TAG72 diabody-TCO-MMAE | [4] |

| In Vitro Drug Release | 90% | tc-ADC with tetrazine activator in PBS | [4] |

| In Vitro Efficacy (EC50) | 185 pM | tc-ADC + activator in LS174T cells | [4] |

| 35 pM | tc-ADC + activator in OVCAR-3 cells | [4] | |

| 55 ± 10 pM | Trastuzumab(MMAE)2 in SK-BR-3 cells | ||

| Conjugation Efficiency | Reaction completed within 3 hours | Trastuzumab(CypK)2 with tetrazine-vcMMAE | |

| In Vivo Tumor Uptake | 29% ID/g | tc-ADC in LS174T xenografts | [4] |

| 6% ID/g | tc-ADC in OVCAR-3 xenografts | [4] | |

| Reaction Kinetics (Second-order rate constants) | ~1 - 1x10^6 M-1s-1 | Tetrazine-TCO ligation | [1][3] |

Experimental Protocols

Protocol 1: Antibody Modification with TCO

This protocol describes the modification of an antibody with a TCO moiety using a TCO-NHS ester.

Materials:

-

Antibody solution (e.g., IgG) at 1-2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).

-

1 M Sodium Bicarbonate (NaHCO3).

-

Spin desalting columns.

-

Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

-

Reaction Setup: In a microcentrifuge tube, combine 100 µg of the antibody solution with 5 µL of 1 M NaHCO3.

-

TCO-NHS Ester Addition: Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3]

-

Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.

-

Quantification: Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Preparation of Methyltetrazine-Drug Conjugate

This protocol outlines the conjugation of a methyltetrazine-amine linker to a drug payload containing a carboxylic acid group.

Materials:

-

Drug payload with a carboxylic acid group.

-

Methyltetrazine-amine.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-Hydroxysulfosuccinimide).

-

Anhydrous DMSO or DMF.

-

Reaction buffer: MES buffer (pH 6.0).

Procedure:

-

Activation of Drug Payload: Dissolve the drug payload in anhydrous DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

-

Conjugation: Add 1.0 equivalent of methyltetrazine-amine to the activated drug payload solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Purification: Purify the methyltetrazine-drug conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry.

Protocol 3: ADC Formation via Tetrazine-TCO Ligation

This protocol details the final conjugation of the TCO-modified antibody with the methyltetrazine-drug conjugate.

Materials:

-

TCO-modified antibody (from Protocol 1).

-

Methyltetrazine-drug conjugate (from Protocol 2).

-

PBS, pH 7.4.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the TCO-modified antibody with the methyltetrazine-drug conjugate in a 1:1.5 molar ratio in PBS.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[1]

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted methyltetrazine-drug conjugate.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:

-

Intact Mass Analysis: Analyze the purified ADC using LC-MS. The mass difference between the unconjugated antibody and the ADC will indicate the number of drug-linker molecules attached.[5][6]

-

Reduced Mass Analysis: Reduce the interchain disulfide bonds of the ADC using a reducing agent (e.g., DTT). Analyze the resulting light and heavy chains by LC-MS to determine the distribution of the drug-linker on each chain.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Analyze the purified ADC using an SEC column with UV detection to assess the percentage of monomer, aggregate, and fragment.

3. In Vitro Cytotoxicity Assay:

-

Plate target cancer cells in a 96-well plate.

-

Treat the cells with serial dilutions of the ADC for 72-96 hours.

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the EC50 value from the dose-response curve.[4]

Visualizations

Experimental Workflows

Caption: Workflow for creating ADCs using methyltetrazine-amine.

Signaling Pathway

Caption: Signaling pathway of MMAE-based ADCs.

References

- 1. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 2. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023231889A1 - Antibody conjugate and use thereof - Google Patents [patents.google.com]

Functionalization of Nanoparticles with Methyltetrazine-Amine Hydrochloride: Application Notes and Protocols for Targeted Drug Delivery and Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bioorthogonal handles has emerged as a powerful strategy in the development of advanced drug delivery systems, diagnostic tools, and imaging agents. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes, such as trans-cyclooctene (TCO). Methyltetrazine-amine hydrochloride is a key reagent that allows for the straightforward introduction of the tetrazine moiety onto nanoparticles, enabling their participation in "click chemistry" reactions.

These application notes provide detailed protocols for the covalent functionalization of carboxylated nanoparticles with Methyltetrazine-amine hydrochloride using the robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry. Furthermore, we present protocols for the characterization of these functionalized nanoparticles and their application in targeted cancer cell labeling and drug delivery.

Core Concepts and Workflow

The overall strategy involves a multi-step process, beginning with the surface modification of nanoparticles, followed by their application in a targeted system. This is often a "pre-targeting" approach, where the functionalized nanoparticle is first administered to accumulate at the target site, followed by a second, smaller molecule that "clicks" to the nanoparticle, enabling imaging or drug release.

Caption: General workflow for nanoparticle functionalization and pre-targeted drug delivery.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with Methyltetrazine-amine Hydrochloride

This protocol describes the covalent conjugation of Methyltetrazine-amine hydrochloride to nanoparticles with surface carboxyl groups using a two-step EDC/NHS coupling reaction.[1][2][3] This method minimizes self-conjugation of the nanoparticles.

Materials:

-

Carboxylated nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, polymeric nanoparticles)

-

Methyltetrazine-amine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Washing Buffer: PBS with 0.05% Tween-20

-

Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

-

Ultra-pure water

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.

-

Sonicate briefly to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-